Home > Products > Building Blocks P7215 > 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole - 104617-49-4

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Catalog Number: EVT-340384
CAS Number: 104617-49-4
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a chiral molecule that serves as a crucial intermediate in organic and medicinal chemistry. [, , , , ] This compound is particularly important for synthesizing pramipexole, a dopamine agonist used in treating Parkinson's disease. [, , , , , , , ] The compound exists as two enantiomers, R-(+) and S-(-)-enantiomers, with the S-(-)-enantiomer being the more pharmacologically active form. [, , , , ]

Synthesis Analysis
  • One method involves a multi-step process beginning with 4-acetamidocyclohexanone. [] This process includes reacting 4-acetamidocyclohexanone with bromine in an aqueous solution to form 2-bromo-4-acetamidocyclohexanone. The subsequent addition of thiourea yields 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole. Finally, the addition of hydrobromic acid in an aqueous solution results in the formation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. []
  • Another approach utilizes (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as a starting material. [, ] This method involves reacting the starting material with propionaldehyde to form the respective enamines in an organic solvent. The enamines are then reduced in situ, optionally without isolation, using sodium triacetoxyborohydride. The final step involves quenching the reaction mixture with an aqueous acidic solution to obtain the product as a free base or an acid addition salt. [, ]
  • Alternative synthetic routes involve the use of 4-phtalimido cyclohexanone [] or a magnetically separable supported ionic liquid containing an anionic polyoxometalate. []
Molecular Structure Analysis

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole consists of a tetrahydrobenzothiazole core structure with two amino groups attached at positions 2 and 6. [] The presence of the chiral center at the 6-position gives rise to its enantiomeric forms. Computational studies have been employed to investigate the structural features and molecular interactions of this compound and its derivatives, particularly in the context of their binding to biological targets. []

Chemical Reactions Analysis
  • N-alkylation: The amino groups can undergo alkylation reactions, which are crucial in the synthesis of pramipexole and other derivatives. [, , , ] For instance, the reaction of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionaldehyde followed by reduction yields pramipexole. [, ]
  • Salt formation: The compound readily forms salts with acids, such as hydrobromide and dihydrochloride salts. [, , , ] These salts are often used for isolation, purification, and pharmaceutical applications due to their improved stability and solubility. [, , , ]
  • Chiral resolution: The enantiomers of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole can be separated using chiral resolution techniques, such as the use of chiral resolving agents like L(+)tartaric acid. [] This separation is essential for obtaining enantiomerically pure compounds for pharmaceutical applications. []
Mechanism of Action

While 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole itself is not directly pharmacologically active, its derivatives, most notably pramipexole, exhibit activity as dopamine agonists. [, , , , , , ] These agonists bind to and activate dopamine receptors, particularly the D2 and D3 subtypes, mimicking the effects of dopamine. [, , , , , , ] The specific interactions between these derivatives and dopamine receptors have been extensively studied using computational methods, providing insights into their structure-activity relationships. [, , , , , , , ]

Applications
  • Development of novel dopamine agonists: Researchers are exploring structural modifications of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to create new D2/D3 agonists with enhanced potency, selectivity, and pharmacological properties. [, , , , , , ] These novel agonists hold promise for treating Parkinson's disease and other neurological disorders.
  • Chiral separation studies: The compound serves as a model chiral compound in studies investigating the enantioseparation capabilities of chiral stationary phases, particularly in high-performance liquid chromatography. [] These studies aim to optimize chiral separation methods for pharmaceutical analysis and drug development.
  • Molecularly imprinted polymers (MIPs): S-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole has been employed as a template for synthesizing MIPs designed for the selective extraction of S-pramipexole from complex matrices like human urine. [] This application highlights the potential of MIPs in analytical chemistry for selective analyte extraction and analysis.
  • Corrosion inhibition: Recent research suggests that (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine exhibits potential as a corrosion inhibitor for mild steel in acidic media. [] This finding opens avenues for exploring its use in protecting metal surfaces from corrosion.

2-Bromo-4-acetamidocyclohexanone

  • Compound Description: This compound serves as a crucial starting material in the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. []
  • Relevance: It is a direct precursor to the target compound, undergoing a series of reactions involving thiourea and hydrobromic acid to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. []

6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole

  • Compound Description: This compound is a synthetic intermediate produced during the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. []
  • Relevance: It is directly derived from 2-bromo-4-acetamidocyclohexanone by reacting with thiourea. Further treatment with hydrobromic acid converts it to the target compound, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. []

Pramipexole

  • Compound Description: Pramipexole, chemically known as (S)-2-amino-4,5,6,7-tetrahydro-6-propylamino-benzothiazole, is a dopamine agonist used to treat Parkinson's disease. [, , , , , , , , , , ]
  • Relevance: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a key chiral intermediate in the synthesis of Pramipexole. [, , , , , , ] The synthesis often involves converting 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to its (S)-enantiomer followed by further modifications to obtain Pramipexole. [, ]

(R,S)-2-Amino-6-propyl-4,5,6,7-tetrahydrobenzothiazole

  • Compound Description: This compound represents a racemic mixture of Pramipexole, containing both the (R) and (S) enantiomers. [, ]
  • Relevance: This racemic mixture can be synthesized from (R,S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole by reaction with propionaldehyde followed by reduction. [, ] It can be further separated into the individual enantiomers, one of which is Pramipexole. []

(6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide

  • Compound Description: This compound serves as an intermediate in a scalable synthesis of Pramipexole. []
  • Relevance: It is synthesized from the crucial (S)-enantiomer of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate undergoes further modification, including alkylation and deprotection, to yield Pramipexole. []

(6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide

  • Compound Description: This compound is another intermediate generated during the synthesis of Pramipexole. []
  • Relevance: It is derived from (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide through monoalkylation. Deprotection of this compound leads to the formation of Pramipexole base. []

N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

  • Compound Description: These are a series of compounds investigated for their activity as dopamine D2/D3 receptor agonists for potential treatment of Parkinson's disease. [, , ]
  • Relevance: These compounds share the core structure of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with modifications at the 2 and 6 positions with propyl and substituted piperazine moieties. These structural changes aim to enhance their affinity and selectivity for dopamine receptors. [, , ]

(-)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)

  • Compound Description: D-264 is a potent D3 preferring agonist investigated for its neuroprotective properties in Parkinson's disease models. [, , ]
  • Relevance: This compound is structurally similar to 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, incorporating modifications at the 2 and 6 positions. These modifications contribute to its D3 receptor preference and potential therapeutic benefits in Parkinson's disease. [, , ]

(S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue

  • Compound Description: These compounds are D3 receptor preferring agonists investigated for their in vivo activity in Parkinson's disease animal models. []
  • Relevance: They represent another series of modified 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole derivatives, showcasing the versatility of the core structure in developing potential therapeutics for Parkinson's disease. []

Properties

CAS Number

104617-49-4

Product Name

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)

InChI Key

DRRYZHHKWSHHFT-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1N)SC(=N2)N

Synonyms

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine; (RS)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole; 2,6-Diamino-4,5,6,7-tetrahydro-1,3-benzothiazole; 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole; 4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.